molecular formula C13H13NO3 B5804928 methyl 4-hydroxy-2-methyl-1-phenyl-1H-pyrrole-3-carboxylate

methyl 4-hydroxy-2-methyl-1-phenyl-1H-pyrrole-3-carboxylate

Cat. No. B5804928
M. Wt: 231.25 g/mol
InChI Key: BHHGNHOHWVGUDS-UHFFFAOYSA-N
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Description

Methyl 4-hydroxy-2-methyl-1-phenyl-1H-pyrrole-3-carboxylate is a synthetic compound that has gained attention in the scientific community due to its potential pharmaceutical applications. This molecule is a pyrrole derivative that is synthesized through a multistep process. The compound has been found to exhibit various biochemical and physiological effects, making it a promising candidate for drug development.

Mechanism of Action

The mechanism of action of methyl 4-hydroxy-2-methyl-1-phenyl-1H-pyrrole-3-carboxylate is not fully understood. However, it has been suggested that the compound may act by inhibiting the activity of certain enzymes that are involved in cell proliferation and growth. This may lead to the inhibition of cancer cell growth and the promotion of apoptosis.
Biochemical and Physiological Effects:
Methyl 4-hydroxy-2-methyl-1-phenyl-1H-pyrrole-3-carboxylate has been found to exhibit various biochemical and physiological effects. Studies have shown that the compound has the ability to inhibit the growth of cancer cells, reduce inflammation, and exhibit antimicrobial and antifungal properties. Additionally, the compound has been found to have antioxidant properties, which may help to protect cells from oxidative damage.

Advantages and Limitations for Lab Experiments

One of the advantages of using methyl 4-hydroxy-2-methyl-1-phenyl-1H-pyrrole-3-carboxylate in lab experiments is its ability to exhibit various biochemical and physiological effects. This makes it a versatile compound that can be used in a variety of experiments. However, one of the limitations of using this compound is its low yield in the synthesis process, which may make it difficult to obtain large quantities for experimentation.

Future Directions

There are several future directions that can be explored with regards to methyl 4-hydroxy-2-methyl-1-phenyl-1H-pyrrole-3-carboxylate. One potential direction is to further investigate the mechanism of action of the compound, which may help to identify new targets for drug development. Additionally, the compound may be modified to improve its pharmacokinetic properties, such as its solubility and bioavailability, which may enhance its therapeutic potential. Another future direction may be to investigate the use of this compound in combination with other drugs, which may lead to synergistic effects and improved therapeutic outcomes.
Conclusion:
Methyl 4-hydroxy-2-methyl-1-phenyl-1H-pyrrole-3-carboxylate is a synthetic compound that has gained attention in the scientific community due to its potential pharmaceutical applications. The compound has been found to exhibit various biochemical and physiological effects, making it a promising candidate for drug development. While there are limitations to its use in lab experiments, there are several future directions that can be explored to further understand the potential of this compound.

Synthesis Methods

The synthesis of methyl 4-hydroxy-2-methyl-1-phenyl-1H-pyrrole-3-carboxylate involves a multistep process that includes the condensation of benzaldehyde and acetophenone to form chalcone, followed by cyclization with methylamine and catalytic hydrogenation to yield the final product. The yield of this synthesis method is reported to be around 70%.

Scientific Research Applications

Methyl 4-hydroxy-2-methyl-1-phenyl-1H-pyrrole-3-carboxylate has been extensively studied for its potential pharmaceutical applications. The compound has been found to exhibit antimicrobial, antifungal, anti-inflammatory, and anticancer properties. Studies have also shown that this molecule has the ability to inhibit the growth of cancer cells, making it a promising candidate for cancer therapy.

properties

IUPAC Name

methyl 4-hydroxy-2-methyl-1-phenylpyrrole-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13NO3/c1-9-12(13(16)17-2)11(15)8-14(9)10-6-4-3-5-7-10/h3-8,15H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BHHGNHOHWVGUDS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CN1C2=CC=CC=C2)O)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 4-hydroxy-2-methyl-1-phenylpyrrole-3-carboxylate

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